2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl3N2O4S. It is known for its unique structural properties, which include two chlorine atoms and a nitro group attached to a benzenesulfonamide framework. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide typically involves the nitration of 1,4-dichlorobenzene followed by sulfonation and subsequent amination. The nitration process is carried out using mixed acids at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. Purification steps such as crystallization and recrystallization are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2,5-dichloro-N-(2-chloro-5-aminophenyl)benzenesulfonamide.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
2,5-Dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The nitro group and sulfonamide moiety play crucial roles in its activity, potentially interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide
- 2,5-Dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide .
Uniqueness
2,5-Dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and nitro groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H7Cl3N2O4S |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-chloro-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-1-3-10(15)12(5-7)22(20,21)16-11-6-8(17(18)19)2-4-9(11)14/h1-6,16H |
InChI Key |
RRJPKLVJOUZWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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